(S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid

Catalog No.
S3125079
CAS No.
159415-52-8
M.F
C9H9FO3
M. Wt
184.166
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid

CAS Number

159415-52-8

Product Name

(S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid

IUPAC Name

(2S)-3-(3-fluorophenyl)-2-hydroxypropanoic acid

Molecular Formula

C9H9FO3

Molecular Weight

184.166

InChI

InChI=1S/C9H9FO3/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m0/s1

InChI Key

QPMLOIAOWWYEMI-QMMMGPOBSA-N

SMILES

C1=CC(=CC(=C1)F)CC(C(=O)O)O

Solubility

not available

(S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid, with the chemical formula C₉H₉O₃F and a molecular weight of 184.16 g/mol, is a chiral compound characterized by the presence of a fluorophenyl group and a hydroxyl group attached to a propionic acid backbone. The compound is notable for its potential biological applications and is classified under the category of hydroxy acids. Its InChIKey is QPMLOIAOWWYEMI-QMMMGPOBSA-N, which aids in its identification in chemical databases .

Typical of carboxylic acids and alcohols. Some notable reactions include:

  • Esterification: The hydroxyl group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, forming a corresponding hydroxypropene.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions are fundamental in synthetic organic chemistry and can be utilized for further modifications of the compound.

Research indicates that (S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid exhibits various biological activities. It has been studied for its potential role as a metabolite and may have implications in pharmacological applications due to its structural similarity to known bioactive compounds. The specific biological pathways affected by this compound are still under investigation, but it is recognized for its potential in medicinal chemistry .

Several synthetic routes have been proposed for the preparation of (S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid:

  • Starting from 3-Fluorobenzaldehyde: This method involves the reaction of 3-fluorobenzaldehyde with propionic acid derivatives under acidic conditions, followed by hydrolysis.
  • Using Chiral Catalysts: As a chiral compound, synthesis can also be achieved using chiral catalysts to ensure enantioselectivity during the formation of the hydroxyl group.
  • Enzymatic Methods: Biocatalysis using specific enzymes can also be employed to achieve high selectivity and yield for this compound.

These methods highlight the versatility in synthesizing (S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid, catering to both laboratory-scale and industrial applications.

(S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid has several potential applications:

  • Pharmaceutical Industry: Due to its biological activity, it may serve as a lead compound in drug development.
  • Research: Used as a biochemical probe to study metabolic pathways involving hydroxy acids.
  • Chemical Synthesis: Acts as an intermediate in synthesizing more complex organic molecules.

These applications underline its significance in both academic research and industrial chemistry .

Interaction studies involving (S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with enzymes involved in metabolic processes, potentially influencing drug metabolism or efficacy. Further research is necessary to elucidate these interactions fully and understand their implications in therapeutic contexts .

Several compounds share structural similarities with (S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid. Here are some notable comparisons:

Compound NameCAS NumberKey Features
(R)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid124980-93-4Different fluorine substitution position
(S)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid159415-52-8Chiral variant with different biological activity
(R)-3-(3-Bromophenyl)-2-hydroxypropionic Acid1932233-01-6Bromine substitution instead of fluorine
2-(4-Fluorophenyl)propanoic Acid2723915Lacks hydroxyl group; different reactivity

These compounds highlight the uniqueness of (S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid through its specific structural features and potential biological activities, making it a subject of interest in medicinal chemistry .

XLogP3

1.2

Dates

Modify: 2023-08-18

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